5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide
Overview
Description
5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide: is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a bromine atom and a sulfonamide group in the structure of this compound enhances its potential for various chemical reactions and applications in scientific research.
Mechanism of Action
Target of Action
It’s worth noting that benzofuran derivatives have been shown to bind strongly and with high selectivity to the serotonin receptor 5-ht2a .
Mode of Action
Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may interact with their targets in a way that modulates cellular processes .
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been associated with various biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, which can be crucial in regulating metabolic pathways. For instance, it interacts with enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair processes. Additionally, this compound binds to specific proteins, altering their conformation and function. These interactions are typically characterized by hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating the activity of key signaling molecules, this compound can either promote or inhibit cell growth. Furthermore, it affects gene expression by interacting with transcription factors, leading to changes in the expression levels of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their activity. The compound also influences gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function, including alterations in energy production and oxidative stress levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as disruptions in normal metabolic processes. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleotide synthesis and energy metabolism. The compound interacts with enzymes such as ribonucleotide reductase and thymidylate synthase, which are crucial for DNA synthesis and repair. Additionally, this compound affects metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its subsequent localization to various cellular compartments. The distribution of this compound is influenced by its chemical properties, such as solubility and molecular weight, which determine its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. It can also be transported to the nucleus, where it influences gene expression by interacting with DNA and transcription factors. The localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide typically involves the bromination of 2,3-dihydro-1-benzofuran followed by sulfonamide formation. One common method includes the following steps:
Bromination: 2,3-dihydro-1-benzofuran is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position.
Sulfonamide Formation: The brominated intermediate is then treated with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like pyridine to form the sulfonamide group at the 7-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzofuran ring can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines, which can further participate in various chemical transformations.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products Formed:
- Substituted benzofuran derivatives with various functional groups.
- Oxidized benzofuran compounds with enhanced biological activities.
- Reduced amine derivatives with potential applications in medicinal chemistry .
Scientific Research Applications
Chemistry: 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound exhibits potential as an antimicrobial and anticancer agent. Its derivatives have shown significant inhibitory effects on the growth of various cancer cell lines and pathogenic microorganisms .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its unique structure and reactivity make it a valuable intermediate in drug discovery and development .
Comparison with Similar Compounds
5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonamide: Similar structure with a chlorine atom instead of bromine.
5-Bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid: Similar structure with a carboxylic acid group instead of sulfonamide.
Uniqueness: 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide is unique due to the presence of both bromine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical transformations and potential therapeutic applications .
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1-benzofuran-7-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c9-6-3-5-1-2-13-8(5)7(4-6)14(10,11)12/h3-4H,1-2H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVSHLZWEWQVIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2S(=O)(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20755585 | |
Record name | 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20755585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89819-41-0 | |
Record name | 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20755585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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